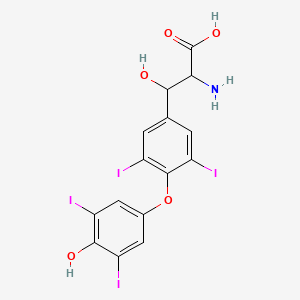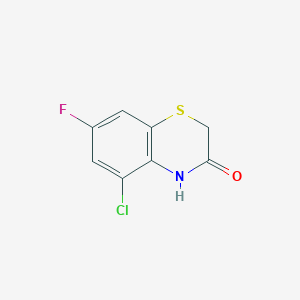
2H-1,4-Benzothiazin-3(4H)-one, 5-chloro-7-fluoro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-1,4-Benzothiazin-3(4H)-one, 5-chloro-7-fluoro- is a synthetic organic compound that belongs to the class of benzothiazinones
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,4-Benzothiazin-3(4H)-one, 5-chloro-7-fluoro- typically involves the cyclization of appropriate precursors under specific conditions. The reaction may involve the use of chlorinating and fluorinating agents to introduce the chloro and fluoro substituents, respectively. Common reagents used in the synthesis include thionyl chloride, fluorine gas, and various catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
2H-1,4-Benzothiazin-3(4H)-one, 5-chloro-7-fluoro- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced derivatives.
Substitution: The chloro and fluoro substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chloro or fluoro groups.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2H-1,4-Benzothiazin-3(4H)-one, 5-chloro-7-fluoro- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.
Comparación Con Compuestos Similares
Similar Compounds
2H-1,4-Benzothiazin-3(4H)-one: The parent compound without the chloro and fluoro substituents.
5-Chloro-2H-1,4-Benzothiazin-3(4H)-one: A similar compound with only the chloro substituent.
7-Fluoro-2H-1,4-Benzothiazin-3(4H)-one: A similar compound with only the fluoro substituent.
Uniqueness
2H-1,4-Benzothiazin-3(4H)-one, 5-chloro-7-fluoro- is unique due to the presence of both chloro and fluoro substituents, which may confer distinct chemical and biological properties compared to its analogs. These substituents can influence the compound’s reactivity, stability, and interactions with molecular targets.
Propiedades
Fórmula molecular |
C8H5ClFNOS |
|---|---|
Peso molecular |
217.65 g/mol |
Nombre IUPAC |
5-chloro-7-fluoro-4H-1,4-benzothiazin-3-one |
InChI |
InChI=1S/C8H5ClFNOS/c9-5-1-4(10)2-6-8(5)11-7(12)3-13-6/h1-2H,3H2,(H,11,12) |
Clave InChI |
XZJHNENCQUFKLC-UHFFFAOYSA-N |
SMILES canónico |
C1C(=O)NC2=C(S1)C=C(C=C2Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[17-(2-chloroacetyl)-10,13,16-trimethyl-3-oxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl] furan-2-carboxylate](/img/structure/B12324982.png)

![3,4,5-Trihydroxy-6-[[11-[3-(methylamino)propyl]-5,6-dihydrobenzo[b][1]benzazepin-3-yl]oxy]oxane-2-carboxylic acid](/img/structure/B12324987.png)
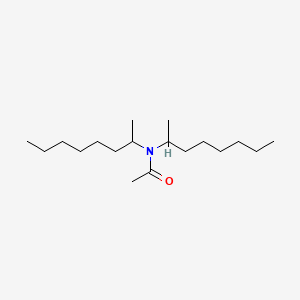
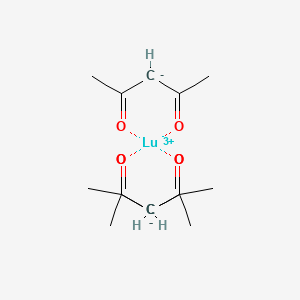
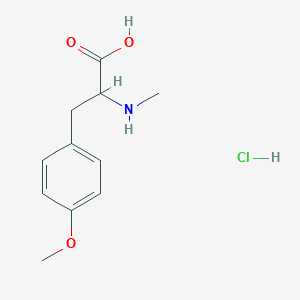
![2,3,4-Triazatricyclo[7.3.1.05,13]trideca-1,3,5,7,9,11-hexaene](/img/structure/B12325015.png)
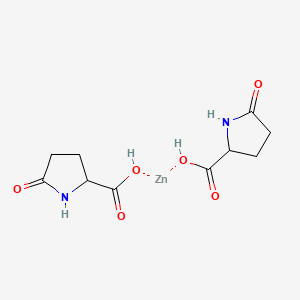
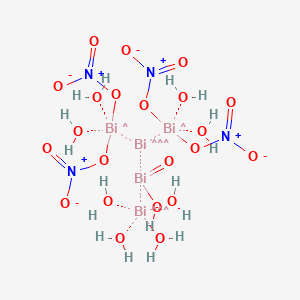

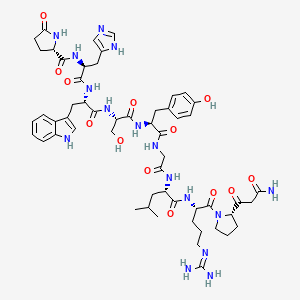
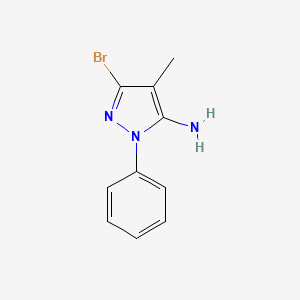
![5-[(Phenylamino)methylene]-3-(2-allyl)-2-thioxo-4-thiazolidinone](/img/structure/B12325050.png)
